molecular formula C21H13NO4 B15348369 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid

4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid

Cat. No.: B15348369
M. Wt: 343.3 g/mol
InChI Key: FLLMXEFRUDKUCD-UHFFFAOYSA-N
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Description

4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid is a synthetic organic compound known for its distinctive aromatic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzoin Condensation and Oxidation: : The synthesis typically starts with a benzoin condensation reaction to form a diaryl ketone intermediate. This intermediate is then subjected to oxidation reactions using reagents such as potassium permanganate to introduce carboxyl and cyano groups into the aromatic rings.

  • Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of aromatic compounds, where benzoyl chloride derivatives react in the presence of Lewis acids like aluminum chloride (AlCl3) to form the desired multi-substituted benzene derivatives.

Industrial Production Methods

In industrial settings, the synthesis of 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid may employ catalytic processes and continuous flow reactions to enhance yield and reduce reaction times. Solvent-free synthesis and microwave-assisted reactions are also explored for greener and more efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions facilitated by strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinonoid structures or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride, which target the cyano group converting it into an amine group.

  • Substitution: : The presence of functional groups makes this compound amenable to various substitution reactions, including nucleophilic aromatic substitution, especially on the cyano and carboxyl substituted aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, Chromic acid, Hydrogen peroxide.

  • Reduction: : Sodium borohydride, Lithium aluminum hydride.

  • Substitution: : Sodium methoxide, Anhydrous aluminum chloride.

Major Products Formed

The reactions involving 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid typically lead to the formation of quinonoid derivatives, amines, or other substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

In Chemistry

  • Polymer Chemistry: : Used as a monomer or a component in the synthesis of high-performance polymers with improved thermal and mechanical properties.

  • Catalysis: : Employed as a ligand or catalyst in various organic reactions due to its electronic properties.

In Biology

  • Drug Development: : Explored for its potential to interact with biological targets, leading to the development of new therapeutic agents, particularly in cancer research.

  • Biochemical Probes: : Used in the study of enzyme activities and other biochemical pathways due to its distinctive reactive groups.

In Medicine

  • Anti-inflammatory Agents: : Investigated for its anti-inflammatory properties, potentially contributing to the development of new anti-inflammatory drugs.

  • Diagnostic Agents: : Utilized in imaging and diagnostic techniques due to its structural properties.

In Industry

  • Dyes and Pigments: : Employed in the production of dyes and pigments due to its vibrant color properties.

  • Material Science: : Used in the development of advanced materials including liquid crystals and organic semiconductors.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

  • In Drug Development: : It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity, which can lead to therapeutic effects.

  • In Catalysis: : Acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states or activating substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxybenzaldehyde: : Similar in having the carboxyphenyl group, but lacks the cyanophenyl group.

  • 4-Cyanobenzoic Acid: : Contains the cyano group but not the additional aromatic substitutions.

  • Benzoic Acid Derivatives: : A broad range of compounds with various substitutions on the benzene ring.

Uniqueness

4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid stands out due to the specific combination of carboxyl and cyano functional groups on the aromatic ring structure, conferring unique electronic and steric properties that influence its reactivity and applications in diverse scientific fields.

Properties

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid

InChI

InChI=1S/C21H13NO4/c22-12-13-9-18(14-1-5-16(6-2-14)20(23)24)11-19(10-13)15-3-7-17(8-4-15)21(25)26/h1-11H,(H,23,24)(H,25,26)

InChI Key

FLLMXEFRUDKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)C3=CC=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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